Cas no 81691-06-7 (3-Methylpseudouridine)

3-Methylpseudouridine structure
3-Methylpseudouridine structure
Product Name:3-Methylpseudouridine
Numero CAS:81691-06-7
MF:C10H14N2O6
MW:258.227962970734
CID:723306
Update Time:2024-03-01

3-Methylpseudouridine Proprietà chimiche e fisiche

Nomi e identificatori

    • 2,4(1H,3H)-Pyrimidinedione,3-methyl-5-b-D-ribofuranosyl-
    • 3-Methylpseudouridine
    • NSC 363818
    • 3-Methyl-5-β-D-ribofuranosyl-2,4(1H,3H)-pyrimidinedione (ACI)
    • Inchi: 1S/C10H14N2O6/c1-12-9(16)4(2-11-10(12)17)8-7(15)6(14)5(3-13)18-8/h2,5-8,13-15H,3H2,1H3,(H,11,17)/t5-,6-,7-,8+/m1/s1
    • Chiave InChI: DXEJZRDJXRVUPN-XUTVFYLZSA-N
    • Sorrisi: O[C@@H]1[C@H](O)[C@@H](CO)O[C@H]1C1=CNC(=O)N(C)C1=O

Proprietà sperimentali

  • Densità: 1.576±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubilità: Dissoluzione (41 g/l) (25°C),

3-Methylpseudouridine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
M211310-1mg
3-Methylpseudouridine
81691-06-7
1mg
$224.00 2023-05-18
TRC
M211310-5mg
3-Methylpseudouridine
81691-06-7
5mg
$994.00 2023-05-18
TRC
M211310-10mg
3-Methylpseudouridine
81691-06-7
10mg
$1745.00 2023-05-18
Chemenu
CM890529-1g
5-[(2S,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-1H-pyrimidine-2,4-dione
81691-06-7 95%+
1g
$2428 2024-07-23
A2B Chem LLC
AE01301-1mg
2,4(1H,3H)-Pyrimidinedione,3-methyl-5-b-D-ribofuranosyl-
81691-06-7
1mg
$198.00 2024-04-19
A2B Chem LLC
AE01301-2mg
2,4(1H,3H)-Pyrimidinedione,3-methyl-5-b-D-ribofuranosyl-
81691-06-7
2mg
$286.00 2024-04-19
A2B Chem LLC
AE01301-5mg
2,4(1H,3H)-Pyrimidinedione,3-methyl-5-b-D-ribofuranosyl-
81691-06-7
5mg
$521.00 2024-04-19
TRC
M211310-50mg
3-Methylpseudouridine
81691-06-7
50mg
$ 9200.00 2023-09-07
Ambeed
A799921-5mg
5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methylpyrimidine-2,4(1H,3H)-dione
81691-06-7 95%
5mg
$845.0 2025-04-16
Ambeed
A799921-25mg
5-((2S,3R,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-methylpyrimidine-2,4(1H,3H)-dione
81691-06-7 95%
25mg
$1885.0 2025-04-16

3-Methylpseudouridine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Hydrofluoric acid Solvents: Acetonitrile ;  10 min, 0 °C; 5 min, 0 °C; 30 min, 0 °C; 5 h, rt
Riferimento
Synthesis of Helix 69 of Escherichia coli 23S rRNA Containing Its Natural Modified Nucleosides, m3ψ and ψ
Chui, Helen M.-P.; et al, Journal of Organic Chemistry, 2002, 67(25), 8847-8854

Metodo di produzione 2

Condizioni di reazione
1.1 Solvents: Benzene ;  1 h, 0 °C; overnight, rt
1.2 Solvents: Dichloromethane
2.1 Reagents: Triethylamine Solvents: Dichloromethane ;  30 min, 0 °C
2.2 1 h, 0 °C; overnight, rt
2.3 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Triethylamine Solvents: Pyridine ;  70 h, rt; 24 h, rt
3.2 Reagents: Sodium bicarbonate Solvents: Water
4.1 Reagents: Dimethylacetamide Solvents: Benzene ;  6 h, reflux
5.1 Reagents: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ;  3 h, rt
5.2 Reagents: Triethylamine
5.3 Reagents: Sodium bicarbonate Solvents: Water
6.1 Reagents: Ammonia Solvents: Methanol ;  overnight, rt
7.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Hydrofluoric acid Solvents: Acetonitrile ;  10 min, 0 °C; 5 min, 0 °C; 30 min, 0 °C; 5 h, rt
Riferimento
Synthesis of Helix 69 of Escherichia coli 23S rRNA Containing Its Natural Modified Nucleosides, m3ψ and ψ
Chui, Helen M.-P.; et al, Journal of Organic Chemistry, 2002, 67(25), 8847-8854

Metodo di produzione 3

Condizioni di reazione
1.1 Reagents: Ammonia Solvents: Methanol ;  overnight, rt
2.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Hydrofluoric acid Solvents: Acetonitrile ;  10 min, 0 °C; 5 min, 0 °C; 30 min, 0 °C; 5 h, rt
Riferimento
Synthesis of Helix 69 of Escherichia coli 23S rRNA Containing Its Natural Modified Nucleosides, m3ψ and ψ
Chui, Helen M.-P.; et al, Journal of Organic Chemistry, 2002, 67(25), 8847-8854

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ;  3 h, rt
1.2 Reagents: Triethylamine
1.3 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Ammonia Solvents: Methanol ;  overnight, rt
3.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Hydrofluoric acid Solvents: Acetonitrile ;  10 min, 0 °C; 5 min, 0 °C; 30 min, 0 °C; 5 h, rt
Riferimento
Synthesis of Helix 69 of Escherichia coli 23S rRNA Containing Its Natural Modified Nucleosides, m3ψ and ψ
Chui, Helen M.-P.; et al, Journal of Organic Chemistry, 2002, 67(25), 8847-8854

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Dimethylacetamide Solvents: Benzene ;  6 h, reflux
2.1 Reagents: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ;  3 h, rt
2.2 Reagents: Triethylamine
2.3 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Ammonia Solvents: Methanol ;  overnight, rt
4.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Hydrofluoric acid Solvents: Acetonitrile ;  10 min, 0 °C; 5 min, 0 °C; 30 min, 0 °C; 5 h, rt
Riferimento
Synthesis of Helix 69 of Escherichia coli 23S rRNA Containing Its Natural Modified Nucleosides, m3ψ and ψ
Chui, Helen M.-P.; et al, Journal of Organic Chemistry, 2002, 67(25), 8847-8854

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Pyridine ;  70 h, rt; 24 h, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Dimethylacetamide Solvents: Benzene ;  6 h, reflux
3.1 Reagents: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ;  3 h, rt
3.2 Reagents: Triethylamine
3.3 Reagents: Sodium bicarbonate Solvents: Water
4.1 Reagents: Ammonia Solvents: Methanol ;  overnight, rt
5.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Hydrofluoric acid Solvents: Acetonitrile ;  10 min, 0 °C; 5 min, 0 °C; 30 min, 0 °C; 5 h, rt
Riferimento
Synthesis of Helix 69 of Escherichia coli 23S rRNA Containing Its Natural Modified Nucleosides, m3ψ and ψ
Chui, Helen M.-P.; et al, Journal of Organic Chemistry, 2002, 67(25), 8847-8854

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  30 min, 0 °C
1.2 1 h, 0 °C; overnight, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water
2.1 Reagents: Triethylamine Solvents: Pyridine ;  70 h, rt; 24 h, rt
2.2 Reagents: Sodium bicarbonate Solvents: Water
3.1 Reagents: Dimethylacetamide Solvents: Benzene ;  6 h, reflux
4.1 Reagents: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ;  3 h, rt
4.2 Reagents: Triethylamine
4.3 Reagents: Sodium bicarbonate Solvents: Water
5.1 Reagents: Ammonia Solvents: Methanol ;  overnight, rt
6.1 Reagents: N,N,N′,N′-Tetramethylethylenediamine ,  Hydrofluoric acid Solvents: Acetonitrile ;  10 min, 0 °C; 5 min, 0 °C; 30 min, 0 °C; 5 h, rt
Riferimento
Synthesis of Helix 69 of Escherichia coli 23S rRNA Containing Its Natural Modified Nucleosides, m3ψ and ψ
Chui, Helen M.-P.; et al, Journal of Organic Chemistry, 2002, 67(25), 8847-8854

3-Methylpseudouridine Raw materials

3-Methylpseudouridine Preparation Products

Fornitori consigliati
Zhejiang Brunova Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhejiang Brunova Technology Co., Ltd.
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zhangzhou Sinobioway Peptide Co.,Ltd.
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zhengzhou Baoyu Pharmaceutical Co., Ltd.